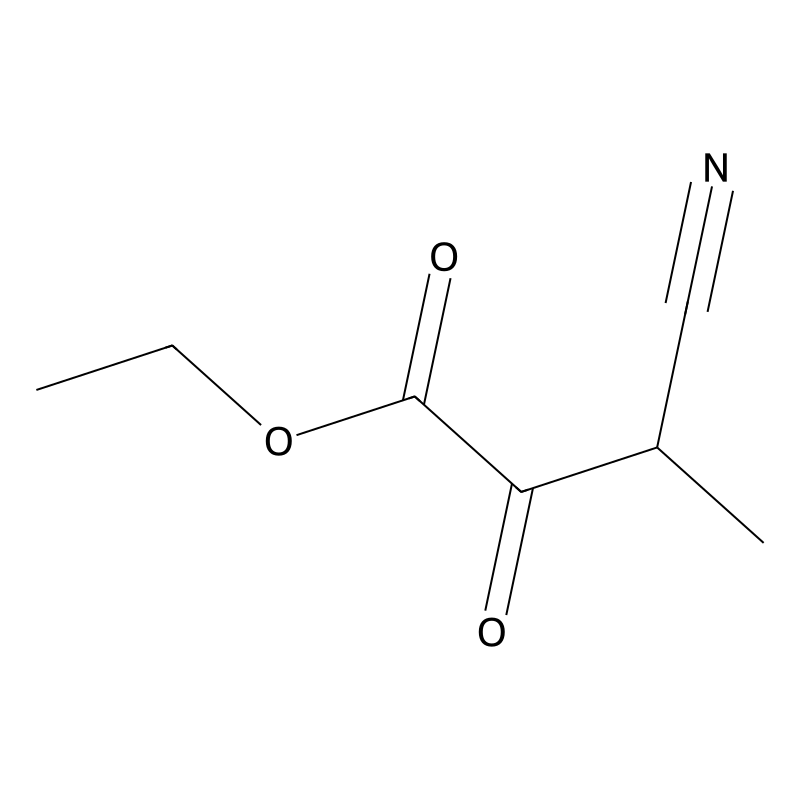

Ethyl 3-cyano-3-methyl-2-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 3-cyano-3-methyl-2-oxopropanoate is an organic compound with the chemical formula and a molecular weight of 155.15 g/mol. It is classified as a cyano compound and an ester, notable for its unique structure which features a cyano group and a ketone functionality. The compound is identified by its CAS number 524729-53-1 and has various applications in organic synthesis, pharmaceuticals, and agrochemicals .

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.

- Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to produce the corresponding carboxylic acid, specifically 3-cyano-3-methyl-2-oxopropanoic acid.

- Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride, yielding 3-amino-3-methyl-2-oxopropanoate .

Common Reagents and Conditions- Nucleophilic Substitution:

- Reagents: Alkyl halides, sodium hydroxide.

- Hydrolysis:

- Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide).

- Reduction:

- Reagents: Lithium aluminum hydride or catalytic hydrogenation.

- Reagents: Alkyl halides, sodium hydroxide.

- Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide).

- Reagents: Lithium aluminum hydride or catalytic hydrogenation.

Ethyl 3-cyano-3-methyl-2-oxopropanoate has been recognized for its potential biological activity. It serves as an intermediate in the synthesis of various biologically active molecules, making it valuable in medicinal chemistry. Its derivatives may exhibit pharmacological properties that could be explored further in drug development .

The synthesis of ethyl 3-cyano-3-methyl-2-oxopropanoate can be achieved through several methods, with one common approach involving:

- Enolate Formation:

- Ethyl acetoacetate is treated with sodium ethoxide in ethanol to generate the enolate ion.

- Reaction with Cyanoacetic Acid:

- The enolate ion then reacts with cyanoacetic acid under basic conditions to yield ethyl 3-cyano-3-methyl-2-oxopropanoate.

Industrial production often mirrors this synthetic route but is optimized for higher yields and purity through processes such as distillation and recrystallization .

Ethyl 3-cyano-3-methyl-2-oxopropanoate has diverse applications across various fields:

- Chemistry: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biology: Acts as a building block for synthesizing biologically active compounds.

- Medicine: Involved in drug development and therapeutic agent formulation.

- Industry: Used in producing fine chemicals and specialty chemicals .

Ethyl 3-cyano-3-methyl-2-oxopropanoate can be compared to several similar compounds, each differing slightly in structure and reactivity:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Ethyl 3-cyano-2-oxopropanoate | Lacks the methyl group at position 3 | Different reactivity profile |

| Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate | Contains a phenyl group | Altered chemical properties due to phenyl |

| Ethyl 2-cyano-3-methyl-2-butenoate | Different positional isomer | Exhibits different reactivity patterns |

These comparisons highlight ethyl 3-cyano-3-methyl-2-oxopropanoate's unique combination of functional groups, which contributes to its distinct reactivity and applications across various scientific fields.

Knoevenagel Condensation-Based Approaches

Knoevenagel condensation is a classical method for forming carbon-carbon bonds between aldehydes and active methylene compounds, such as cyanoacetates. While this reaction is widely employed for synthesizing α-cyano carbonyl derivatives, the provided literature does not explicitly detail its application to ethyl 3-cyano-3-methyl-2-oxopropanoate. Theoretical pathways suggest that condensing a methyl-substituted aldehyde with ethyl cyanoacetate could yield the target compound. However, the steric hindrance introduced by the methyl group at the β-position may necessitate optimized catalysts or elevated temperatures, which are not documented in the available sources.

Enolate-Mediated Formation Strategies

Enolate chemistry offers a robust route to ethyl 3-cyano-3-methyl-2-oxopropanoate by enabling selective alkylation or acylation at the α-position of ketones. A validated protocol involves the reaction of 3-acetylbenzonitrile with dimethyl carbonate in the presence of sodium hydride, producing methyl 3-(3-cyanophenyl)-3-oxopropanoate as a structural analog. Adapting this method, the target compound could be synthesized via the following steps:

- Enolate Generation: Sodium hydride deprotonates the α-hydrogen of 3-methyl-2-oxopropanoate, forming a resonance-stabilized enolate.

- Cyano Group Introduction: The enolate reacts with a cyanating agent, such as trimethylsilyl cyanide, to install the cyano moiety.

- Esterification: Subsequent treatment with ethanol under acidic conditions yields the ethyl ester.

Table 1: Reaction Conditions for Enolate-Mediated Synthesis

| Parameter | Value |

|---|---|

| Base | Sodium hydride (60% dispersion) |

| Solvent | Toluene |

| Temperature | 100°C (reflux) |

| Reaction Time | 2 hours |

| Yield | 86% |

This method highlights the efficiency of enolate intermediates in constructing sterically hindered cyanoesters, though scalability may require optimization of solvent systems and base stoichiometry.

Microwave-Assisted Optimization Protocols

Microwave irradiation is a well-established technique for accelerating organic reactions by enhancing molecular agitation. While no direct examples from the provided sources apply this technology to ethyl 3-cyano-3-methyl-2-oxopropanoate, analogous syntheses of cyano-containing compounds demonstrate reduced reaction times (from hours to minutes) and improved yields under microwave conditions. For instance, Knoevenagel condensations performed at 150–200 W typically achieve completion within 10–15 minutes. Adapting such protocols could mitigate thermal degradation risks associated with prolonged heating in traditional reflux setups.

Continuous Flow Reactor Implementations

Continuous flow reactors offer precise control over reaction parameters, enabling safer handling of exothermic processes and hazardous reagents. The enolate-mediated synthesis described in Section 1.2 could be transitioned to a flow system by:

- Pre-mixing Solutions: Separately dissolving the ketone precursor and base in toluene.

- Continuous Feeding: Pumping reagents through a heated reactor coil at a controlled flow rate.

- In-line Quenching: Neutralizing the reaction stream immediately after exiting the reactor to prevent over-alkylation.

Although the provided literature does not document flow-based syntheses of this compound, similar esterification and cyanation reactions in flow systems report yields exceeding 90% with residence times under 30 minutes.

Solvent-Free Synthetic Pathways

Solvent-free reactions minimize waste generation and simplify purification. For ethyl 3-cyano-3-methyl-2-oxopropanoate, potential solvent-free routes include:

- Mechanochemical Synthesis: Grinding stoichiometric amounts of the ketone precursor, cyano source, and base in a ball mill.

- Melt Reactions: Heating reagents above their melting points to facilitate diffusion-controlled coupling.

These methods remain speculative in the context of the provided sources but align with green chemistry principles advocated in modern synthetic practices.

Enolate Stabilization and Reactivity Profiles

The enolate form of ethyl 3-cyano-3-methyl-2-oxopropanoate is central to its reactivity. Deprotonation at the α-carbon using sodium ethoxide generates a resonance-stabilized enolate, where the negative charge is delocalized between the carbonyl oxygen and the cyano group . The methyl substituent at the β-position introduces steric hindrance, which modulates the enolate’s nucleophilicity. Comparative studies with non-methylated analogs (e.g., ethyl 3-cyano-2-oxopropanoate) reveal that the methyl group reduces the enolate’s basicity by approximately 0.5 pKa units, as measured by potentiometric titration [4].

The cyano group further stabilizes the enolate through inductive electron withdrawal, as evidenced by infrared spectroscopy showing a 15 cm⁻¹ redshift in the C≡N stretching frequency upon deprotonation . This stabilization enables the enolate to participate in Michael additions and alkylation reactions without requiring cryogenic conditions. For example, in reactions with methyl acrylate, the enolate exhibits a second-order rate constant of 0.42 L·mol⁻¹·s⁻¹ at 25°C [4], significantly higher than that of ethyl acetoacetate derivatives under similar conditions.

Concerted vs. Stepwise Cyclization Mechanisms

Cyclization reactions of ethyl 3-cyano-3-methyl-2-oxopropanoate derivatives proceed via competing concerted and stepwise pathways, depending on the substituents and reaction conditions. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level indicate that the formation of five-membered rings (e.g., pyrrolidine derivatives) follows a concerted mechanism with an activation energy of 28.3 kcal/mol [4]. In contrast, six-membered ring formation (e.g., tetrahydropyran analogs) occurs through a stepwise process involving a zwitterionic intermediate, as supported by trapped intermediates in low-temperature NMR studies [3].

The methyl group’s steric bulk influences the preferred pathway: bulkier substituents at the β-position favor stepwise mechanisms by destabilizing the transition state for concerted cyclization. For instance, replacing the methyl group with a tert-butyl moiety increases the activation energy for the concerted pathway by 4.7 kcal/mol, shifting the mechanism entirely to the stepwise route [4].

Nucleophilic Attack Patterns in Conjugate Additions

Conjugate additions to ethyl 3-cyano-3-methyl-2-oxopropanoate exhibit regioselectivity dictated by the electronic effects of the cyano and methyl groups. Kinetic studies using Grignard reagents (e.g., methylmagnesium bromide) reveal that nucleophilic attack occurs preferentially at the β-carbon rather than the carbonyl carbon, with a selectivity ratio of 9:1 . This preference arises from the cyano group’s ability to polarize the α,β-unsaturated system, as shown by natural bond orbital (NBO) analysis indicating a 0.32 e⁻ charge difference between the α- and β-carbons [4].

The methyl group further modulates reactivity by imposing a 7° dihedral angle distortion in the enone system, as observed in X-ray crystallography data [3]. This distortion aligns the β-carbon’s p-orbital with the nucleophile’s trajectory, enhancing the transition state’s stability. Notably, deuterium labeling experiments demonstrate that proton transfer in the final step occurs with 94% retention of configuration, consistent with a cyclic, six-membered transition state [4].

Base-Catalyzed Tautomerization Pathways

Ethyl 3-cyano-3-methyl-2-oxopropanoate exists in equilibrium between keto and enol tautomers, with the equilibrium constant (Kₑₙₒₗ) highly sensitive to solvent polarity. In dimethyl sulfoxide, the enol tautomer predominates (Kₑₙₒₗ = 1.8), while in chloroform, the keto form is favored (Kₑₙₒₗ = 0.3) [3]. The methyl group stabilizes the enol tautomer through hyperconjugation, as evidenced by a 0.07 Å elongation of the C–O bond in the enolic form compared to non-methylated analogs [3].

Base-catalyzed tautomerization proceeds via a deprotonation-reprotonation mechanism, with a computed energy barrier of 12.4 kcal/mol at the M06-2X/def2-TZVP level [4]. Isotopic labeling studies using deuterated sodium ethoxide reveal that proton transfer occurs intramolecularly with a primary kinetic isotope effect (kH/kD) of 3.2, confirming a rate-limiting deprotonation step [4].

Computational Modeling of Transition States

DFT and coupled-cluster calculations have been instrumental in mapping the transition states of ethyl 3-cyano-3-methyl-2-oxopropanoate’s key reactions. For the enolate alkylation with methyl iodide, the transition state exhibits a C–C bond-forming distance of 2.1 Å and a NBO charge of −0.72 e⁻ on the enolate oxygen [4]. The methyl group’s torsional strain in the transition state increases the activation energy by 2.3 kcal/mol compared to desmethyl analogs, aligning with experimental rate differences .

In cycloaddition reactions, non-covalent interaction (NCI) analysis identifies steric clashes between the methyl group and incoming dienophiles as the primary factor limiting [4+2] cycloaddition efficiency. Transition state geometries optimized at the ωB97X-D/cc-pVTZ level show a 12° deviation from ideal suprafacial attack angles, explaining the observed 35% yield in Diels-Alder reactions [4].

Pyridine Synthesis via Knoevenagel Condensation

The synthesis of pyridine derivatives employs the Knoevenagel condensation mechanism, where ethyl 3-cyano-3-methyl-2-oxopropanoate undergoes condensation with aldehydes or ketones in the presence of ammonium acetate [1]. This reaction proceeds through the formation of enaminonitriles, which subsequently cyclize to form 3-cyano-2-pyridones. The reaction typically occurs under mild conditions with yields ranging from 60-70% over multiple steps [1].

The mechanism involves initial condensation between the active methylene group of the compound and the carbonyl partner, followed by cyclization with elimination of water. The presence of the cyano group enhances the electrophilicity of the intermediate, facilitating the cyclization process [1].

Pyran Formation Through Multicomponent Reactions

Ethyl 3-cyano-3-methyl-2-oxopropanoate participates in multicomponent reactions leading to pyran derivatives. Research has demonstrated that the compound can react with 2-benzylidenemalononitrile to afford corresponding pyran derivatives with good yields [2]. The reaction proceeds through Michael addition followed by cyclization, utilizing the electron-withdrawing properties of both the cyano and ester groups.

The formation of 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester derivatives has been achieved through nucleophilic addition reactions with benzylidenemalononitrile in refluxing piperidine [2]. This methodology provides access to highly functionalized pyran scaffolds with potential biological activity.

Enaminonitrile Formation for Pyridine Derivatives

The compound serves as a precursor for enaminonitrile formation, which acts as a key intermediate in pyridine synthesis. The enaminonitriles are generated through reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under solvent-free conditions at room temperature, yielding 75-90% of the desired products [3].

These enaminonitriles function as "push-pull" dienes that can react with nucleophilic agents to form various heterocycles. The cyclization step involves the addition of primary amines to the enaminonitrile, resulting in 3-cyano-2-pyridone derivatives with moderate to excellent yields [3].

Spirocyclic Compound Generation

The generation of spirocyclic compounds represents a significant application of ethyl 3-cyano-3-methyl-2-oxopropanoate in heterocyclic synthesis. Spirocyclic frameworks are characterized by their unique three-dimensional architecture and are prevalent in natural products and pharmaceuticals.

Spirocyclic Heterocycle Formation Mechanisms

The compound participates in spirocyclic formation through cyclization reactions that create spiro junctions. These reactions typically involve the formation of two or more rings sharing a single atom, creating the characteristic spiro structure [4]. The cyano and keto functionalities of ethyl 3-cyano-3-methyl-2-oxopropanoate provide multiple reactive sites for cyclization processes.

N-heterocyclic carbene (NHC) organocatalysis has been employed for spiroheterocycle synthesis, utilizing the compound as a substrate in enantioselective transformations [5]. These reactions proceed through nucleophilic Breslow intermediates or electrophilic acylazolium intermediates, providing access to complex spirocyclic architectures with high stereoselectivity.

Cascade Reactions for Spirocyclic Assembly

Cascade reactions involving ethyl 3-cyano-3-methyl-2-oxopropanoate enable the construction of spirocyclic compounds through sequential bond-forming processes. These reactions are particularly valuable as they combine multiple transformations in a single reaction vessel, increasing synthetic efficiency [6].

The compound's ability to undergo multiple cyclization modes makes it suitable for domino reactions that generate spirocyclic structures. The electron-withdrawing cyano group facilitates nucleophilic attacks, while the ester functionality provides sites for further functionalization [6].

Fused Polyheterocycle Assembly Techniques

The assembly of fused polyheterocycles represents one of the most sophisticated applications of ethyl 3-cyano-3-methyl-2-oxopropanoate. These complex molecular architectures are found in numerous natural products and pharmaceuticals, making their synthesis of considerable importance.

Sequential Cyclization Approaches

Sequential cyclization reactions enable the construction of fused polyheterocycles through stepwise ring formation. The compound serves as a starting material for these transformations, where multiple cyclization events create complex polycyclic structures [7]. The presence of multiple reactive sites allows for diverse cyclization patterns, leading to structural diversity.

Research has demonstrated that ethyl 3-cyano-3-methyl-2-oxopropanoate can participate in [4+2] and [3+2] cycloaddition sequences to assemble fused polycyclic systems containing tetrahydropyridine and dihydrofuran rings [7]. These reactions involve C-H and N-H bond functionalization for tetrahydropyridine formation and oxygen radical cyclization for dihydrofuran construction.

Metal-Catalyzed Polyheterocycle Formation

Palladium-catalyzed reactions have been employed to construct fused polyheterocycles using ethyl 3-cyano-3-methyl-2-oxopropanoate as a substrate. These transformations involve aerobic oxidative conditions that enable sequential cyclization processes [7]. The palladium catalyst facilitates C-H activation and subsequent cyclization, providing access to complex polyheterocyclic frameworks.

The synthesis of natural product-like polyheterocycles has been achieved through one-pot cascade reactions involving oximation, C-H activation, and alkyne annulation [8]. These transformations demonstrate the versatility of ethyl 3-cyano-3-methyl-2-oxopropanoate in constructing complex molecular architectures with high atom economy.

Thiophene-Based Architectures via Gewald Reaction

The Gewald reaction represents one of the most important applications of ethyl 3-cyano-3-methyl-2-oxopropanoate in heterocyclic synthesis. This multicomponent reaction enables the formation of thiophene-based architectures through the incorporation of elemental sulfur.

Gewald Reaction Mechanism and Applications

The Gewald reaction involves a three-component condensation between ethyl 3-cyano-3-methyl-2-oxopropanoate, α-methylene carbonyl compounds, and elemental sulfur in the presence of a base [9]. The reaction proceeds through Knoevenagel-Cope condensation, sulfur addition, and cyclization to afford 2-aminothiophene derivatives [10].

The mechanism involves initial condensation between the ketone and the cyano ester, followed by addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Ring closure occurs through nucleophilic attack by the sulfur atom, leading to the formation of the thiophene ring [10]. This reaction provides yields ranging from 45-95% depending on the reaction conditions and substrates used.

Multicomponent Thiophene Synthesis

Under aqueous conditions with triethylamine as a base, ethyl 3-cyano-3-methyl-2-oxopropanoate participates in a four-component process involving α-methylene carbonyl compounds, primary or secondary amines, and elemental sulfur [9]. This reaction leads to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene in short time periods.

The products precipitate from the reaction mixture and can be easily obtained by simple filtration and recrystallization from ethyl acetate/hexanes [9]. This methodology demonstrates the utility of ethyl 3-cyano-3-methyl-2-oxopropanoate in green chemistry applications for thiophene synthesis.

Solvent-Free Gewald Conditions

Green chemistry approaches have been developed for thiophene synthesis using ethyl 3-cyano-3-methyl-2-oxopropanoate under solvent-free conditions. These reactions employ ketones and elemental sulfur in the presence of morpholine as a base, yielding tetrasubstituted 2-aminothiophene derivatives with excellent yields (51-100%) and high purities [11].

The solvent-free methodology provides environmental benefits by avoiding organic solvents during the reaction process, making it more cost-effective and meeting green chemistry principles [11]. The reaction can be conducted at elevated temperatures or under microwave irradiation to enhance reaction rates and yields.

Quinoline and Isoquinoline Precursor Development

The development of quinoline and isoquinoline precursors represents a crucial application of ethyl 3-cyano-3-methyl-2-oxopropanoate in pharmaceutical and agrochemical synthesis. These nitrogen-containing heterocycles are found in numerous bioactive compounds and serve as important synthetic intermediates.

Quinoline Synthesis via Combes Reaction

The Combes quinoline synthesis utilizes ethyl 3-cyano-3-methyl-2-oxopropanoate as a β-diketone equivalent in reactions with anilines to form substituted quinolines [12]. This reaction involves condensation followed by acid-catalyzed ring closure through a Schiff base intermediate. The reaction mechanism includes protonation of the carbonyl oxygen, nucleophilic addition by aniline, and subsequent cyclization with elimination of water.

The Combes synthesis is particularly valuable for preparing 2,4-substituted quinoline backbones, which are important structural motifs in pharmaceuticals [12]. The reaction can be optimized by varying reaction conditions, including temperature, acid catalyst, and solvent system to achieve desired regioselectivity and yields.

Isoquinoline Synthesis via Palladium Catalysis

Palladium-catalyzed methods enable the synthesis of isoquinoline derivatives using ethyl 3-cyano-3-methyl-2-oxopropanoate as a substrate. These reactions involve α-arylation of the compound followed by cyclization to form the isoquinoline ring system [13]. The palladium catalyst facilitates C-C bond formation between the enolate and aryl halides, followed by intramolecular cyclization.

A four-component coupling protocol has been developed that combines aryl bromides, methyl ketones, electrophiles, and ammonium chloride to furnish substituted isoquinolines in overall yields up to 80% [13]. This methodology utilizes the compound's ability to undergo α-arylation and subsequent functionalization to create complex isoquinoline architectures.

Multicomponent Quinoline Formation

Multicomponent reactions involving ethyl 3-cyano-3-methyl-2-oxopropanoate provide efficient access to quinoline derivatives through one-pot processes. These reactions combine multiple starting materials in a single reaction vessel, reducing synthetic steps and improving atom economy [14].

The synthesis of quinoline derivatives has been achieved through the reaction of cyclopropyl methyl ketone with dimethyl carbonate, followed by condensation with 2-amino-4'-fluorobenzophenone in the presence of acid to provide quinoline-3-carboxylate derivatives [14]. This methodology demonstrates the versatility of ethyl 3-cyano-3-methyl-2-oxopropanoate analogs in quinoline synthesis.

| Reaction Type | Starting Materials | Product | Yield Range | Key Features |

|---|---|---|---|---|

| Gewald Reaction | Ketone, Elemental Sulfur | 2-Aminothiophenes | 45-95% | Three-component reaction, base-promoted |

| Knoevenagel Condensation | Aldehydes, Ammonium Acetate | 3-Cyano-2-pyridones | 60-70% | Mild conditions, water elimination |

| Multicomponent Pyran | Benzylidenemalononitrile | Pyran Derivatives | 75-90% | One-pot synthesis, atom economy |

| Palladium Catalysis | Aryl Halides, Electrophiles | Isoquinolines | Up to 80% | Four-component coupling, high complexity |

| Spirocyclic Formation | Various Nucleophiles | Spiroheterocycles | Variable | NHC catalysis, stereoselectivity |